N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
The compound "N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide" is a chemically synthesized molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as piperidin-4-yl derivatives and substituted acetamides, which are of interest due to their biological activities. For instance, the first paper describes the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which shares a piperidin-4-yl moiety with the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates that are further reacted with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent . Although the exact synthesis of "N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide" is not detailed, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds with piperidin-4-yl groups has been characterized using various spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry . Additionally, the crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was determined using single-crystal X-ray diffraction, revealing a nonplanar molecule with the piperidine ring in a chair conformation .
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of "N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide". However, they do mention the N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant in the presence of a copper catalyst, which could be relevant to the functional groups present in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not explicitly provided in the papers. However, the related compounds exhibit moderate to significant antibacterial activity, which suggests potential bioactivity for "N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide" as well . The crystal structure analysis of a similar compound indicates a density of 1.270 g/cm³, which could be used as a reference for the density of the compound .
Scientific Research Applications
Role in Orexin-1 Receptor Mechanisms
Research indicates that compounds related to N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide play a significant role in the modulation of feeding, arousal, stress, and drug abuse through the orexin-1 receptor mechanisms. In a study focusing on compulsive food consumption and binge eating in rats, specific antagonists to orexin-1 receptors demonstrated potential therapeutic effects for eating disorders with a compulsive component (Piccoli et al., 2012).
Inhibition of Iron Corrosion
N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide derivatives have been explored for their application in corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations have been used to study the adsorption behaviors of these derivatives on iron surfaces, indicating their effectiveness in protecting iron from corrosion (Kaya et al., 2016).
Novel Insecticide Development
The compound has shown extremely strong insecticidal activity, particularly against lepidopterous pests. Its novel mode of action distinguishes it from commercial insecticides, suggesting its potential in integrated pest management programs (Tohnishi et al., 2005).
Radiosynthesis for In Vivo Studies
In the context of acetylcholinesterase in vivo studies, derivatives of N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide have been synthesized for potential use in positron emission tomography imaging, aiming to advance our understanding of various neurological conditions (Labas et al., 2009).
Pharmaceutical Development for Depression
Research into the pharmacodynamic and pharmacokinetic properties of related compounds has suggested potential therapeutic applications in treating major depressive disorder. These studies offer insights into the development of medications with improved safety and efficacy profiles (Garner et al., 2015).
Exploration in Organic Synthesis
The compound and its derivatives are being explored in various organic synthesis reactions, including enantioselective cycloaddition reactions, indicating its potential as a versatile building block in the synthesis of complex organic molecules (Liu et al., 2013).
Future Directions
The future directions for the study of “N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide” and similar compounds include further exploration of their core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria . This could potentially yield important antimalarial leads.
properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O4S/c1-25(23,24)20-8-6-13(7-9-20)11-19-16(22)15(21)18-10-12-2-4-14(17)5-3-12/h2-5,13H,6-11H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGRJEBTYYHRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide |
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